[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride

Linker chemistry PROTAC design Conformational flexibility

[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride (CAS free base: 1152569-48-6; HCl salt: 1955497-89-8) is a heterocyclic building block comprising a benzoxazole core linked via a three-carbon propyl chain to a secondary N-methylamine moiety, with molecular formula C₁₁H₁₅ClN₂O and free-base molecular weight 190.24 g/mol. It belongs to the broader 2-substituted benzoxazole class, which has been explored in medicinal chemistry for 5-HT₃ receptor antagonism (nanomolar in vitro activity against human 5-HT₃A receptors) and melatoninergic ligand development where the benzoxazole nucleus serves as an isosteric replacement for alkoxyaryl pharmacophores.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B13254326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCNCCCC1=NC2=CC=CC=C2O1.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;/h2-3,5-6,12H,4,7-8H2,1H3;1H
InChIKeyIDMVASQDSLQBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride – Structural and Physicochemical Baseline


[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride (CAS free base: 1152569-48-6; HCl salt: 1955497-89-8) is a heterocyclic building block comprising a benzoxazole core linked via a three-carbon propyl chain to a secondary N-methylamine moiety, with molecular formula C₁₁H₁₅ClN₂O and free-base molecular weight 190.24 g/mol [1]. It belongs to the broader 2-substituted benzoxazole class, which has been explored in medicinal chemistry for 5-HT₃ receptor antagonism (nanomolar in vitro activity against human 5-HT₃A receptors) [2] and melatoninergic ligand development where the benzoxazole nucleus serves as an isosteric replacement for alkoxyaryl pharmacophores [3]. The hydrochloride salt form is supplied as a powder with typical purity ≥95%, recommended storage at 2–8°C in sealed, dry conditions .

1 Benzoxazole building block with C3 propyl N-methylamine linker
2 Suited for neuroscience probe and PROTAC degrader design studies
3 Hydrochloride salt supports reproducible gravimetric handling and assay preparation

Why In-Class Benzoxazole Propylamines Cannot Be Interchanged with [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride


Benzoxazole-based propylamines share a common heterocyclic core but differ critically in three modular features that directly control their utility as synthetic intermediates and biological probe candidates: (i) linker length between the benzoxazole and amine (C1 methylene vs. C3 propyl), (ii) amine substitution (primary –NH₂ vs. secondary –NHCH₃), and (iii) salt form (free base vs. hydrochloride). These variations alter LogP by ≥0.3 log units, change hydrogen-bond donor count from 2 to 1, and shift rotatable bond count between 2 and 4, fundamentally affecting reactivity in N-functionalization reactions, conformational flexibility in bifunctional linker applications, and physicochemical suitability for specific assay conditions . The quantitative evidence below demonstrates that generic substitution without attention to these modular parameters risks failed coupling reactions, altered target engagement geometry, and irreproducible solubility profiles.

Linker length (C3 vs C1)
A shorter methylene spacer may not provide the extended reach needed for ternary complex geometry in degrader designs.
Amine substitution (N-methyl vs primary)
Primary amine analogs can lead to bis-alkylation without protection strategies, altering conjugation stoichiometry and permeability profile.
Salt form (HCl vs free base)
Free base stocks may absorb CO₂, introducing carbonate variability that complicates quantitative dispensing and assay reproducibility.

Quantitative Differentiation Evidence: [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride vs. Closest Analogs


Linker Length: C3 Propyl Spacer Provides 2 Additional Rotatable Bonds vs. C1 Methylene Analog, Enabling Distinct Conformational Sampling in Bifunctional Molecule Design

The target compound incorporates a three-carbon (C3) propyl linker between the benzoxazole ring and the secondary amine, yielding 4 rotatable bonds. The closest methylene-linked analog, 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine (CAS 136727-12-3), contains only 2 rotatable bonds [1]. This 2-bond difference translates to a substantially broader conformational ensemble: the C3 linker permits a maximum N-to-benzoxazole centroid distance of approximately 5.0–5.5 Å (extended conformation), compared to ~2.8–3.2 Å for the C1 methylene spacer, based on standard bond-length geometries [2]. In linker-dependent applications such as PROTAC ternary complex formation, this extended reach can determine whether a target protein–E3 ligase pair achieves a productive ternary complex geometry or fails to engage [3].

Linker Reach
Reported
+2 rotatable bonds (4 vs 2); N-to-benzoxazole distance ~5.0–5.5 Å vs ~2.8–3.2 Å (C3 vs C1 analog)
Supports extended-linker degrader geometry assessment; C1 spacer may restrict ternary complex formation.
Conformational estimates from standard bond lengths; class-level inference for linker-dependent ternary complex efficiency.
Linker chemistry PROTAC design Conformational flexibility Bifunctional molecules

Secondary N-Methylamine vs. Primary Amine: Reduced Hydrogen-Bond Donor Count Alters Physicochemical Profile and Synthetic Reactivity

The target compound bears a secondary N-methylamine (1 H-bond donor, 2 H-bond acceptors), whereas the primary amine analog 3-(1,3-benzoxazol-2-yl)propan-1-amine (CAS 76712-84-0) bears a primary –NH₂ group (2 H-bond donors, 2 H-bond acceptors) . The computed LogP of the target free base is 1.48 (XLogP3-AA = 2.0) , whereas the primary amine analog, lacking the lipophilic N-methyl group, is expected to have a LogP approximately 0.3–0.5 units lower (ClogP estimation based on a −0.47 contribution of replacing –NHCH₃ with –NH₂ in aliphatic amines) [1]. The single H-bond donor of the secondary amine limits the propensity for intermolecular hydrogen-bond networks, which typically correlates with improved passive membrane permeability in cell-based assays compared to primary amine congeners [2].

Amine Substitution
Reported
Secondary N-methylamine: 1 HBD, LogP 1.48; Primary amine analog: 2 HBD, est. LogP ~1.0–1.2 (ΔLogP ~0.3–0.5)
Reduced HBD count may improve passive permeability; single reactive site avoids bis-alkylation without protection.
LogP estimation based on fragment contributions; permeability benefit from Lipinski guideline context.
Amine reactivity Hydrogen bonding N-alkylation Medicinal chemistry

Hydrochloride Salt Form Provides Differentiated Aqueous Solubility and Solid-State Stability vs. Free Base, Impacting Assay-Ready Solution Preparation

The hydrochloride salt of [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine (CAS 1955497-89-8) is supplied as a crystalline powder with defined storage requirements (sealed, dry, 2–8°C) and ≥95% purity . The free base (CAS 1152569-48-6) is also commercially available but is a liquid or low-melting solid at room temperature and is more susceptible to carbonate formation via atmospheric CO₂ absorption, a well-known phenomenon for secondary aliphatic amines [1]. The hydrochloride salt provides a quantifiable advantage in gravimetric handling accuracy: the higher molecular weight (226.7 vs. 190.24 g/mol, a 1.19× mass factor) means that each milligram of salt delivers a known, reproducible molar equivalent of the active amine upon dissolution in aqueous buffer, without the variable carbonate content that can affect free base stocks stored under ambient conditions .

Salt Form
Reported
HCl salt: crystalline powder, MW 226.7; Free base: liquid/low-melting solid, susceptible to carbonate formation
HCl salt enables reproducible gravimetric dispensing; free base stocks may introduce inter-experiment variability.
Carbonate formation is a known property of secondary amines; verify batch-specific purity for free base.
Salt selection Aqueous solubility Solid-state stability Assay preparation

Benzoxazole Core Electronic Profile: Class-Level Evidence for π-Stacking and H-Bond Accepting Capacity Differentiating from Indole and Benzimidazole Isosteres

The benzoxazole core of the target compound provides a distinct electronic profile compared to commonly employed heterocyclic isosteres. The oxygen atom in the oxazole ring contributes a topological polar surface area (TPSA) of 38.1 Ų for the target compound [1], compared to approximately 29–33 Ų for benzimidazole analogs (N-containing replacement) and ~28 Ų for indole-based scaffolds [2]. In the 2-substituted benzoxazole carboxamide series, SAR studies demonstrated that the benzoxazole oxygen participates in a key hydrogen-bond interaction with the 5-HT₃ receptor, and its replacement with benzothiazole (sulfur) or benzimidazole (N–H) yielded at least a 10-fold loss in binding affinity in several paired analogs [3]. This establishes the benzoxazole oxygen as a non-redundant pharmacophoric element whose replacement by isosteric cores cannot be considered functionally neutral.

Core Electronic Profile
Class-level inference
TPSA 38.1 Ų (benzoxazole) vs 29–33 Ų (benzimidazole); ≥10-fold IC₅₀ shift on O→S/NH replacement in 5-HT₃ series
Benzoxazole oxygen is a critical H-bond acceptor; isosteric replacement may not preserve target engagement.
Class-level SAR from published series; confirm in specific target context before scaffold selection.
Isosteric replacement π-stacking Benzoxazole pharmacophore Kinase inhibitor design

Optimal Application Scenarios for [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine hydrochloride Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Extended (>5 Å) Target–E3 Ligase Spacing with Conformational Flexibility

The C3 propyl spacer provides 4 rotatable bonds and an estimated maximum N-to-benzoxazole centroid distance of ~5.0–5.5 Å, compared to ~2.8–3.2 Å for the C1 methylene analog [1]. This extended reach is directly relevant for PROTAC ternary complex design, where empirical studies show that linker length critically determines degradation efficiency, with optimal linkers typically spanning 12–20+ atoms including both recruiting elements . The hydrochloride salt form further supports automated DMSO stock preparation for high-throughput degrader library synthesis, eliminating variable carbonate content that plagues free-base stocks of secondary amines stored under ambient atmosphere .

Medicinal Chemistry Hit Expansion Where Mono-N-Alkylation Is Required Without Protection Group Strategies

The secondary N-methylamine (1 HBD) offers a single reactive site for N-alkylation, reductive amination, or amide coupling without the need for mono-protection/deprotection sequences that would be required when using the primary amine analog (2 HBD) to avoid bis-alkylation [1]. This advantage is particularly relevant in parallel library synthesis, where reduced step count directly translates to higher synthetic throughput. The computed LogP of 1.48 for the free base also suggests that elaborated products incorporating this building block will have a moderately lipophilic character suitable for cell permeability, consistent with Lipinski guidelines for orally bioavailable space .

5-HT₃ or Melatonin Receptor Tool Compound Synthesis Requiring Authentic Benzoxazole Pharmacophore Geometry

The benzoxazole core of this compound has been validated as a melatoninergic pharmacophore, with compound 28 in the Sun et al. series exhibiting better MT₁ and MT₂ receptor affinities than melatonin itself [1]. In the 5-HT₃ receptor antagonist series by Yang et al., the benzoxazole oxygen was demonstrated to be a critical H-bond acceptor, with replacement by benzothiazole (S) or benzimidazole (NH) causing ≥10-fold loss in binding affinity . The TPSA of 38.1 Ų for the target compound is consistent with CNS drug-like space, making this building block suitable for elaborating into neuroscience probe molecules where target engagement depends on the oxygen-mediated H-bond accepting interaction.

Bioconjugation and Fluorescent Probe Development Leveraging Secondary Amine Chemoselectivity

The single secondary amine of the target compound enables chemoselective conjugation to activated esters (NHS esters), isothiocyanates, or sulfonyl chlorides with predictable 1:1 stoichiometry. In contrast, the primary amine analog (CAS 76712-84-0) bears two reactive N–H bonds and may yield mixtures of mono- and bis-acylated products under identical conditions [1]. The hydrochloride salt form provides accurate gravimetric dispensing for small-scale conjugation reactions where stoichiometric precision is critical for reproducible labeling efficiency. The benzoxazole ring itself can serve as a fluorescent reporter, as benzoxazole derivatives are established components of fluorescent brighteners and optical probes .

Application
Selection Property
Validation Focus
PROTAC degrader design requiring extended target–E3 spacing
Propyl linker length and conformational flexibility
Ternary complex geometry validation in degrader assays
Medicinal chemistry parallel library synthesis with mono-N-alkylation
Secondary amine chemoselectivity and reduced protection needs
Reaction efficiency and absence of bis-alkylation byproducts
Neuroscience tool compound synthesis targeting 5-HT₃ or melatonin receptors
Benzoxazole oxygen H-bond acceptor geometry
Target engagement retention vs. isosteric core replacements
Stoichiometric bioconjugation and fluorescent probe development
Single-site amine reactivity for predictable 1:1 conjugation
Labeling reproducibility and conjugate purity assessment
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